Cas no 852435-01-9 (2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione)

2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione structure
852435-01-9 structure
Product Name:2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Numéro CAS:852435-01-9
Le MF:C26H32N2O2S2
Mégawatts:468.67448425293
CID:1031084
PubChem ID:58982893
Update Time:2024-10-26

2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione Propriétés chimiques et physiques

Nom et identifiant

    • 2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
    • 2,5-dihexyl-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione
    • 2,5-Dihexyl-2,5-dihydro-3,6-di-2-thienylpyrrolo[3,4-c]pyrrole-1,4-dione (ACI)
    • 1,4-Bishexyl-3,6-dithiophen-2-yl-diketopyrrolo[3,2-b]pyrrole
    • F72963
    • 2,5-Dihexyl-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
    • 2,5-dihexyl-3,6-bis(thiophen-2-yl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione
    • 1264297-33-7
    • DTXSID50730769
    • 852435-01-9
    • 2,5-DIHEXYL-3,6-BIS(THIOPHEN-2-YL)PYRROLO[3,4-C]PYRROLE-1,4-DIONE
    • SCHEMBL120619
    • 2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c ] pyrrole-1,4(2h ,5h)-dione
    • DB-216731
    • 2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c ]pyrrole-1,4(2h ,5h)-dione
    • BS-49823
    • 2,5-dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c] pyrrole-1,4(2H,5H)-dione
    • DB-216730
    • Piscine à noyau: 1S/C26H32N2O2S2/c1-3-5-7-9-15-27-23(19-13-11-17-31-19)21-22(25(27)29)24(20-14-12-18-32-20)28(26(21)30)16-10-8-6-4-2/h11-14,17-18H,3-10,15-16H2,1-2H3
    • La clé Inchi: HCEQHUGBHMKOMB-UHFFFAOYSA-N
    • Sourire: O=C1N(CCCCCC)C(C2=CC=CS2)=C2C(N(CCCCCC)C(=C12)C1=CC=CS1)=O

Propriétés calculées

  • Qualité précise: 468.19052061g/mol
  • Masse isotopique unique: 468.19052061g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 32
  • Nombre de liaisons rotatives: 12
  • Complexité: 712
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 6.3
  • Surface topologique des pôles: 97.1Ų

2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Alichem
A109007495-1g
2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
852435-01-9 95%
1g
$783.36 2023-08-31
Chemenu
CM196801-1g
2,5-dihexyl-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
852435-01-9 95%
1g
$893 2021-08-05
Chemenu
CM196801-1g
2,5-dihexyl-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
852435-01-9 95%
1g
$*** 2023-05-29
Chemenu
CM196801-5g
2,5-dihexyl-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
852435-01-9 95%
5g
$*** 2023-05-29
eNovation Chemicals LLC
Y1227264-5g
2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
852435-01-9 95%
5g
$400 2024-06-03
Ambeed
A237794-250mg
2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
852435-01-9 95%
250mg
$36.0 2025-04-16
Ambeed
A237794-1g
2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
852435-01-9 95%
1g
$76.0 2025-04-16
Ambeed
A237794-5g
2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
852435-01-9 95%
5g
$272.0 2025-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743812-1g
2,5-Dihexyl-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
852435-01-9 98%
1g
¥627.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743812-5g
2,5-Dihexyl-3,6-di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
852435-01-9 98%
5g
¥2146.00 2024-04-28

2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 120 °C
1.2 Solvents: Dimethylformamide ;  30 min, 120 °C; 20 h, 130 °C
Référence
Influence of Side-Chain on Structural Order and Photophysical Properties in Thiophene Based Diketopyrrolopyrroles: A Systematic Study
Naik, Mallari A.; Venkatramaiah, N.; Kanimozhi, Catherine; Patil, Satish, Journal of Physical Chemistry C, 2012, 116(50), 26128-26137

Méthode de production 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, 120 °C
1.2 120 °C; overnight, 120 °C
Référence
The role of conformational heterogeneity in the excited state dynamics of linked diketopyrrolopyrrole dimers
Bradley, Siobhan J.; Chi, Ming; White, Jonathan M.; Hall, Christopher R.; Goerigk, Lars; et al, Physical Chemistry Chemical Physics, 2021, 23(15), 9357-9364

Méthode de production 3

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, rt → 120 °C
1.2 120 °C; overnight, 130 °C; 130 °C → rt
1.3 Reagents: Water ;  1 h, rt
Référence
Design, Synthesis, and Self-assembly of Oligothiophene Derivatives with a Diketopyrrolopyrrole Core
Tamayo, Arnold Bernarte; Tantiwiwat, Mananya; Walker, Bright; Nguyen, Thuc-Quyen, Journal of Physical Chemistry C, 2008, 112(39), 15543-15552

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 90 °C
1.2 90 °C; overnight, 130 °C
Référence
Assessing the Donor-Acceptor Nature and the Electrochemical Stability of a Fluorene-Diketopyrrolopyrrole-Thiophene-Based Copolymer
Scalon, Lucas ; Leithold Neto, Alfredo; Araujo, Luis O.; Zaioncz, Soraia; Floriano, Joao B.; et al, ACS Applied Polymer Materials, 2021, 3(8), 4223-4233

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Référence
Singlet Fission via an Excimer-Like Intermediate in 3,6-Bis(thiophen-2-yl)diketopyrrolopyrrole Derivatives
Mauck, Catherine M.; Hartnett, Patrick E.; Margulies, Eric A.; Ma, Lin; Miller, Claire E.; et al, Journal of the American Chemical Society, 2016, 138(36), 11749-11761

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  18 h, 130 °C
Référence
Tuning the Optical Characteristics of Diketopyrrolopyrrole Molecules in the Solid State by Alkyl Side Chains
Saes, Bart W. H.; Lutz, Martin; Wienk, Martijn M.; Meskers, Stefan C. J. ; Janssen, Rene A. J., Journal of Physical Chemistry C, 2020, 124(46), 25229-25238

Méthode de production 7

Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  120 °C
1.2 reflux
Référence
Towards more sustainable synthesis of diketopyrrolopyrroles
Pop, Flavia; Humphreys, Joshua; Schwarz, Jesper; Brown, Liam; van den Berg, Ashmiani; et al, New Journal of Chemistry, 2019, 43(15), 5783-5790

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 18-Crown-6 Solvents: Dimethylformamide ;  overnight, 120 °C
Référence
Optical Properties of Oligothiophene Substituted Diketopyrrolopyrrole Derivatives in the Solid Phase: Joint J- and H-Type Aggregation
Kirkus, Mindaugas; Wang, Linjun; Mothy, Sebastien; Beljonne, David; Cornil, Jerome; et al, Journal of Physical Chemistry A, 2012, 116(30), 7927-7936

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dimethylformamide ;  17 h, 120 °C
Référence
Unprecedented rearrangement of diketopyrrolopyrroles leads to structurally unique chromophores
Vakuliuk, Olena; Ooi, Shota; Deperasinska, Irena; Staszewska-Krajewska, Olga; Banasiewicz, Marzena; et al, Chemical Communications (Cambridge, 2017, 53(87), 11877-11880

Méthode de production 10

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 90 °C
1.2 90 °C; 90 °C → 125 °C; 20 h, 125 °C
Référence
Photophysical, electrochemical and solid state properties of diketopyrrolopyrrole based molecular materials: importance of the donor group
Dhar, Joydeep; Venkatramaiah, N.; A., Anitha; Patil, Satish, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2014, 2(17), 3457-3466

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 120 °C
1.2 30 min, 120 °C; 20 h, 130 °C
Référence
Use of side-chain for rational design of n-type diketopyrrolopyrrole-based conjugated polymers: what did we find out?
Kanimozhi, Catherine; Yaacobi-Gross, Nir; Burnett, Edmund K.; Briseno, Alejandro L.; Anthopoulos, Thomas D.; et al, Physical Chemistry Chemical Physics, 2014, 16(32), 17253-17265

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 18-Crown-6 Solvents: Dimethylformamide ;  rt → 100 °C; 30 min, 100 °C
1.2 36 h, 100 °C
Référence
Synthesis and characterization of soluble narrow band gap conducting polymers based on diketopyrrolopyrrole and propylenedioxythiophenes
Mishra, Sarada Prasad; Palai, Akshaya Kumar; Patri, Manoranjan, Synthetic Metals, 2010, 160(23-24), 2422-2429

Méthode de production 13

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 85 °C
1.2 85 °C; 24 h, 85 °C
Référence
Mitochondria-Targeting Organic Nanoparticles for Enhanced Photodynamic/Photothermal Therapy
Li, Chaonan; Zhang, Wei; Liu, Shi ; Hu, Xiuli; Xie, Zhigang, ACS Applied Materials & Interfaces, 2020, 12(27), 30077-30084

Méthode de production 14

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  1 h, 90 °C
1.2 90 °C; 24 h, heated
Référence
Exciplex Enhancement as a Tool to Increase OLED Device Efficiency
Data, Przemyslaw; Kurowska, Aleksandra; Pluczyk, Sandra; Zassowski, Pawel; Pander, Piotr; et al, Journal of Physical Chemistry C, 2016, 120(4), 2070-2078

Méthode de production 15

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  105 - 110 °C
Référence
Solid state supramolecular structure of diketopyrrolopyrrole chromophores: correlating stacking geometry with visible light absorption
Pop, Flavia; Lewis, William; Amabilino, David B., CrystEngComm, 2016, 18(46), 8933-8943

2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione Raw materials

2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione Preparation Products

2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione Fournisseurs

SunaTech Inc.
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(CAS:852435-01-9)2,5-dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Numéro de commande:IN1739
État des stocks:in Stock
Quantité:1g;5g
Pureté:98
Dernières informations tarifaires mises à jour:Friday, 25 July 2025 14:34
Prix ($):Please inquire
Courriel:sales@sunatech.com
Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:852435-01-9)2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Numéro de commande:A1055366
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 17:42
Prix ($):238.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
SunaTech Inc.
(CAS:852435-01-9)2,5-dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
IN1739
Pureté:98
Quantité:1g;5g
Prix ($):Enquête
Courriel
Amadis Chemical Company Limited
(CAS:852435-01-9)2,5-Dihexyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
A1055366
Pureté:99%
Quantité:5g
Prix ($):238.0
Courriel